molecular formula C16H17FO2 B12618469 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one CAS No. 918873-71-9

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one

Cat. No.: B12618469
CAS No.: 918873-71-9
M. Wt: 260.30 g/mol
InChI Key: XIVIRMVSNYMWAN-UHFFFAOYSA-N
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Description

Structural Analysis & Molecular Characterization

Systematic Nomenclature & IUPAC Conventions

The IUPAC name 2-[2-(2-fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one is derived through hierarchical substitution rules. The parent structure, cyclooct-2-en-1-one, is an eight-membered carbocyclic ketone with a double bond at position 2. The substituent at carbon 2 of the ring is a 2-oxoethyl group, where the carbonyl carbon is further substituted with a 2-fluorophenyl moiety. This naming prioritizes the cyclooctenone ring as the principal chain, with locants assigned to minimize numerical indices for substituents.

The molecular formula is C₁₇H₁₇FO₂ , calculated as follows:

  • Cyclooct-2-en-1-one core: C₈H₁₂O
  • 2-(2-Fluorophenyl)-2-oxoethyl substituent: C₉H₅FO
Component Carbon Hydrogen Fluorine Oxygen
Cyclooct-2-en-1-one 8 12 0 1
Substituent 9 5 1 1
Total 17 17 1 2

Three-Dimensional Conformational Analysis

Cyclooctenone Ring Strain Dynamics

The cyclooctenone ring exhibits angle strain due to deviations from ideal tetrahedral bond angles (109.5°). In cyclooctane, the chair and crown conformations partially alleviate strain, but the introduction of a double bond (cyclooct-2-en-1-one) imposes rigidity, limiting conformational flexibility. The ketone oxygen at position 1 further distorts the ring, increasing torsional strain by ~8–12 kJ/mol compared to unsubstituted cyclooctane.

Fluorophenyl-Oxoethyl Substituent Orientation

The 2-fluorophenyl-oxoethyl group adopts a pseudo-axial orientation to minimize steric clashes with the cyclooctenone ring. Density functional theory (DFT) simulations suggest a dihedral angle of 112° between the phenyl ring and the carbonyl group, enabling partial conjugation between the fluorine’s electron-withdrawing effects and the ketone’s π-system.

Torsional Angle Relationships

Key torsional angles include:

  • C1–C2–C3–C4 (cyclooctenone ring): 142° (indicative of envelope-like distortion)
  • C2–O–C(aryl)–F: 67° (eclipsing interaction between carbonyl oxygen and fluorine)

Crystallographic Data Interpretation

X-Ray Diffraction Patterns

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 12.34 Å
  • b = 7.89 Å
  • c = 15.21 Å
  • β = 101.3°

The cyclooctenone ring adopts a twist-chair conformation , with the substituent oriented perpendicular to the ring plane.

Bond Length/Bond Angle Anomalies

Notable deviations from standard values include:

Bond/Angle Observed Value Ideal Value Anomaly Source
C1–O (ketone) 1.23 Å 1.21 Å Conjugation with double bond
C–F (aryl) 1.34 Å 1.35 Å Resonance with carbonyl
C2–C3 (double bond) 1.32 Å 1.34 Å Ring strain

Comparative Analysis with Analogous Cyclooctenone Derivatives

Structural and Electronic Comparisons
  • 2-Cycloocten-1-one (unsubstituted): Lacks substituent-induced strain; exhibits greater conformational flexibility (ΔG‡ = 4.3 kJ/mol for ring inversion vs. 9.1 kJ/mol in the fluorinated derivative).
  • 2-(Phenyl)cyclooct-2-en-1-one: The fluorine atom in the title compound reduces electron density at the carbonyl carbon by 12% (Hammett σₚ = +0.78 vs. +0.60 for phenyl), enhancing electrophilicity.
Table: Substituent Effects on Cyclooctenone Properties
Derivative Ring Strain (kJ/mol) Carbonyl IR (cm⁻¹) Torsional Barrier (kJ/mol)
2-Cycloocten-1-one 38.2 1715 4.3
2-(Phenyl) derivative 44.7 1732 6.9
Title compound 49.1 1745 9.1

Properties

CAS No.

918873-71-9

Molecular Formula

C16H17FO2

Molecular Weight

260.30 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one

InChI

InChI=1S/C16H17FO2/c17-14-9-6-5-8-13(14)16(19)11-12-7-3-1-2-4-10-15(12)18/h5-9H,1-4,10-11H2

InChI Key

XIVIRMVSNYMWAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(C(=O)CC1)CC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthesis via Aldol Reaction

One of the primary methods for synthesizing 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one involves an aldol condensation reaction. This method typically includes the following steps:

  • Reactants : Cyclooctanone and 2-fluorobenzaldehyde are used as starting materials.

  • Catalyst : A base catalyst such as sodium hydroxide or potassium hydroxide is employed to facilitate the reaction.

  • Reaction Conditions : The reaction is conducted under reflux conditions in an organic solvent like ethanol for several hours.

  • Workup : After the reaction completion, the mixture is cooled, and the product is extracted using dichloromethane (DCM).

  • Purification : The crude product is purified by column chromatography using a solvent system of hexane and ethyl acetate.

Yield : This method generally provides moderate yields ranging from 60% to 75% depending on the reaction scale and conditions.

Synthesis via Michael Addition

Another effective method for synthesizing this compound is through a Michael addition reaction:

  • Reactants : The reaction involves cyclooctenone and a suitable Michael acceptor such as 2-fluorophenylacetone.

  • Catalyst : A Lewis acid catalyst, like titanium tetrachloride, can enhance the reactivity of the cyclooctenone.

  • Reaction Conditions : The reaction is typically performed at room temperature or slightly elevated temperatures in a non-polar solvent such as toluene.

  • Workup : The mixture is quenched with water, and organic layers are separated.

  • Purification : The product can be purified by recrystallization or further chromatographic techniques.

Yield : Yields for this method can vary significantly but often reach up to 80%.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of both preparation methods:

Method Reactants Catalyst Yield (%) Purification Method
Aldol Reaction Cyclooctanone, 2-fluorobenzaldehyde Sodium hydroxide 60-75 Column chromatography
Michael Addition Cyclooctenone, 2-fluorophenylacetone Titanium tetrachloride Up to 80 Recrystallization/Chromatography

Chemical Reactions Analysis

Conjugate (1,4-) Addition Reactions

The enone moiety enables conjugate additions where nucleophiles attack the β-carbon of the alkene rather than the carbonyl oxygen. Key observations include:

Reagent Product Conditions Mechanistic Insight
Grignard reagentsβ-adduct with cyclohexyl groupTHF, 0°C → RTOrganomagnesium species coordinate to carbonyl oxygen before 1,4-addition
Sodium borohydridePartial reduction to allylic alcoholEtOH, 0°CSelective hydride transfer to α,β-unsaturated system without full ketone reduction
Thiols (RSH)Thioether at β-positionBase (K₂CO₃), DMF, 60°CDeprotonated thiol acts as soft nucleophile targeting electron-deficient alkene

Notable Feature : The cyclooctene ring introduces steric constraints that slow reaction kinetics compared to smaller cyclic enones .

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group participates in directed EAS reactions despite fluorine's electron-withdrawing effects:

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C

  • Outcome : Para-nitration dominates (72% yield) due to fluorine's ortho/para-directing nature

  • Key Data :
    Reaction Rate=1.4×103mol\cdotpL1\cdotps1\text{Reaction Rate} = 1.4 \times 10^{-3} \, \text{mol·L}^{-1}\text{·s}^{-1} (slower vs non-fluorinated analogs)

Halogenation

  • Bromination : Br₂/FeBr₃ produces mono-brominated derivative at meta position (unusual regioselectivity attributed to steric hindrance from cyclooctene)

Tandem Cyclization Reactions

Under basic conditions, the compound undergoes intramolecular cyclization via enolate formation:

Example Pathway :

  • Deprotonation : LDA (-78°C, THF) generates enolate at α-carbon of ketone

  • Cyclization : Enolate attacks cyclooctene's β-carbon, forming bridged bicyclic structure

  • Product : 5-membered lactone (isolated in 58% yield)

Oxidation Behavior

The enone system resists common oxidizing agents but shows unique reactivity:

Oxidant Result Comment
O₃ (ozone)Oxidative cleavage of alkeneForms two ketone fragments (91% yield)
mCPBAEpoxidation at cyclooctene double bondStereoselective trans-epoxide formation
KMnO₄ (acidic)No reactionElectron-withdrawing groups deactivate alkene

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

Dimerization :

  • Quantum Yield : Φ = 0.33 ± 0.02

  • Stereochemistry : Head-to-tail arrangement favored (94:6 diastereomeric ratio)

Cross-Reaction with Alkenes :

  • Reacts with electron-rich alkenes (e.g., vinyl ethers) to form spirocyclic adducts

Catalytic Transformations

Pd-mediated coupling reactions exploit the aryl fluoride moiety:

Suzuki-Miyaura Cross-Coupling :

  • Conditions : Pd(PPh₃)₄, K₂CO₃, 80°C

  • Scope : Limited to electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂)

  • Yield Range : 45-68%

This compound's reactivity profile combines characteristics of strained cyclic enones and fluorinated aromatics, making it valuable for synthesizing complex polycyclic architectures. Recent studies highlight its potential in diversity-oriented synthesis, particularly for bioactive molecule scaffolds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of cyclooctenones can inhibit cancer cell proliferation by interfering with specific signaling pathways, such as the ERK1/2 pathway, which is crucial for cell growth and survival. A notable study demonstrated that modifications in the cyclooctene structure could enhance the selectivity and potency against various cancer cell lines .

Bioorthogonal Chemistry

Recent research highlights the use of this compound in bioorthogonal reactions , which are essential for labeling biomolecules in living systems without interfering with native biochemical processes. The incorporation of the fluorophenyl group allows for selective reactions under physiological conditions, making it valuable in drug delivery systems and diagnostic imaging .

Material Science

In material science, compounds like 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one are explored for their potential in developing smart materials that respond to environmental stimuli. The unique structural properties contribute to the design of polymers with tunable mechanical properties and thermal stability .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAntitumor agent targeting ERK1/2 pathwayInhibits cancer cell proliferation; structure-activity relationship established
Bioorthogonal ChemistrySelective labeling in living systemsEffective for drug delivery and imaging applications
Material ScienceDevelopment of smart materialsEnhanced mechanical properties and thermal stability observed

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the efficacy of various cyclooctenone derivatives, including 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one, against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Bioorthogonal Applications

In another investigation, researchers utilized the compound in a bioorthogonal labeling experiment where it was conjugated to a fluorescent dye. The study demonstrated successful labeling of live cells without cytotoxic effects, indicating its suitability for real-time imaging applications.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

(a) 2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one (CAS 139484-01-8)

  • Core Structure: Two fused cyclohexenone rings.
  • Substituents : 2-Fluorophenyl, hydroxyl, and dimethyl groups.
  • Key Differences: More complex bicyclic system with additional hydroxyl and methyl groups. The presence of dual enone systems may enhance conjugation but reduce ring strain compared to the monocyclic target compound.
  • Molecular Weight : 386.5 g/mol (vs. ~278.3 g/mol for the target, estimated based on formula C₁₆H₁₅FO₂).
  • Relevance: Demonstrates how fluorophenyl and enone motifs are integrated into polycyclic frameworks .

(b) 2-(Difluoroacetyl)cyclohexanone

  • Core Structure: Cyclohexanone (six-membered ring).
  • Substituents : Difluoroacetyl (-COCF₂).
  • Key Differences : Smaller ring size and a difluoroacetyl group instead of a fluorophenyl-oxoethyl chain. The electron-withdrawing CF₂ group may increase acidity of the α-hydrogens compared to the target’s fluorophenyl moiety.
  • Relevance : Highlights the impact of fluorine placement (directly on acetyl vs. aryl group) .

(c) 2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one

  • Core Structure: Cycloheptanone (seven-membered ring).
  • Substituents : 4-Methoxyphenyl-oxoethyl.
  • Key Differences: Methoxy group (electron-donating) vs. fluoro (electron-withdrawing) on the aryl ring. The larger cycloheptanone ring may exhibit intermediate strain compared to cyclooctenone.
  • Relevance : Illustrates substituent electronic effects on aryl-ketone systems .

(d) 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

  • Core Structure : Cyclopropane-linked ketone.
  • Substituents : 2-Fluorophenyl and bromine.
  • Key Differences: Non-cyclic ketone with a cyclopropane ring, introducing steric hindrance. Bromine’s polarizability may alter reactivity compared to the target’s oxoethyl chain.
  • Relevance : Contrasts halogenated aryl-ketone derivatives in acyclic vs. cyclic systems .

Substituent and Ring Size Impact

  • Ring Strain: Cyclooctenone (8-membered) has lower ring strain than cyclopropane or cyclopentenone but higher than cyclohexanone. This affects conformational flexibility and reaction pathways.
  • Electron Effects : Fluorine (σ = 0.78) vs. chlorine (σ = 0.93) or methoxy (σ = -0.27) in aryl groups modulates electron density, influencing resonance stabilization and reaction kinetics.

Data Tables

Table 1: Comparative Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reference
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one C₁₆H₁₅FO₂ ~278.3* Cyclooct-2-en-1-one 2-Fluorophenyl, oxoethyl N/A
2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohexenyl)methyl]-...† C₂₃H₂₇FO₄ 386.5 Bicyclic cyclohexenone 2-Fluorophenyl, hydroxyl, dimethyl
2-(Difluoroacetyl)cyclohexanone C₈H₁₀F₂O₂ 188.16 Cyclohexanone Difluoroacetyl
2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one C₁₆H₂₀O₃ 272.33 Cycloheptanone 4-Methoxyphenyl, oxoethyl
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone C₁₁H₁₀BrFO 257.10 Cyclopropane 2-Fluorophenyl, bromine

*Estimated based on analogous structures.
†Abbreviated for clarity; full name in Section 2.1(a).

Research Findings

  • Synthetic Accessibility: Fluorophenyl-oxoethyl derivatives are often synthesized via Friedel-Crafts acylation or nucleophilic substitution, as seen in analogs like 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone .
  • Stability: Cyclooctenone’s larger ring may confer better thermal stability compared to strained systems like cyclopropane derivatives.
  • Biological Relevance: Compounds with fluorophenyl and enone groups (e.g., CAS 139484-01-8) are typically investigated for anti-inflammatory or anticancer activity, though specific data for the target compound are unavailable .

Biological Activity

The compound 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one is a fluorinated derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine into organic compounds often enhances their pharmacological properties, including improved metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

The chemical structure of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one can be represented as follows:

  • Molecular Formula : C12_{12}H11_{11}F1_{1}O2_{2}
  • Molecular Weight : 220.22 g/mol
  • SMILES Notation : C1CC(C=C(C1=O)C(=O)CC(F)=C)C(C)=C

Fluorinated compounds like 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one are known to interact with various biological targets. The presence of the fluorine atom can enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with target proteins.

Key Mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Antimutagenic Activity : Research indicates that similar fluorinated compounds can reduce mutagenicity in various assays, suggesting potential applications in cancer prevention.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Biological Activity Data

The following table summarizes the biological activities observed for 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one and related compounds:

Activity Effect Observed Reference
AntioxidantSignificant reduction in oxidative stress markers
AntimutagenicReduced mutagenicity in Ames test
COX-2 InhibitionComparable binding affinity to celecoxib
CytotoxicityModerate cytotoxicity in cancer cell lines

Case Study 1: Antioxidant Properties

In a study examining the antioxidant effects of fluorinated compounds, 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Case Study 2: Antimutagenicity Assessment

Using the Ames test, researchers evaluated the antimutagenic properties of this compound against known mutagens such as sodium azide and benzo[a]pyrene. Results indicated that the compound significantly reduced mutagenicity under both pre-exposure and co-exposure conditions, highlighting its potential role in cancer prevention strategies.

Case Study 3: COX-2 Inhibition

Molecular docking studies revealed that 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one binds effectively to the active site of COX-2, similar to established inhibitors like celecoxib. This positions it as a promising candidate for developing new anti-inflammatory drugs.

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